molecular formula C12H24N2O2 B15197726 tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate

tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate

Cat. No.: B15197726
M. Wt: 228.33 g/mol
InChI Key: GKYCSRSRCBHZOB-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-amino-2,5-dimethylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the structure-activity relationships of piperidine derivatives. It serves as a building block for the synthesis of compounds with potential biological activity.

Medicine: The compound is used in the synthesis of various drugs, particularly those targeting the central nervous system. Its derivatives may exhibit properties such as analgesic, anti-inflammatory, or antipsychotic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol

Comparison: tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and the ability to form specific derivatives with desired biological activities.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-8-7-14(9(2)6-10(8)13)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3

InChI Key

GKYCSRSRCBHZOB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C(=O)OC(C)(C)C)C)N

Origin of Product

United States

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